N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride

Chemical Purity Procurement Specification Analytical Chemistry

Free base form (CAS 749845-76-9) is a viscous liquid lacking defined melting point, complicating accurate gravimetric formulation. This preformed crystalline dihydrochloride salt resolves that bottleneck. • Sharp melting point (59-62°C) enables precise stoichiometric control in conjugation and parallel synthesis workflows. • ≥98% purity, ISO-certified - direct use in SAR expansion without prior purification, reducing cycle time. • N-Benzyl-N-methyl connectivity preserved for dual SNRI pharmacophore; avoids off-target receptor engagement seen with regioisomeric analogs.

Molecular Formula C14H24Cl2N2
Molecular Weight 291.3 g/mol
CAS No. 1211485-18-5
Cat. No. B1424102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride
CAS1211485-18-5
Molecular FormulaC14H24Cl2N2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCN(CC1CCNCC1)CC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C14H22N2.2ClH/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14;;/h2-6,14-15H,7-12H2,1H3;2*1H
InChIKeyBJYROXGBGCDHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-methyl-1-(piperidin-4-yl)methanamine Dihydrochloride (CAS 1211485-18-5): Core Pharmacophore and Salt-Form Baseline for CNS Drug Discovery and Chemical Biology Procurement


N-Benzyl-N-methyl-1-(piperidin-4-yl)methanamine dihydrochloride (CAS 1211485-18-5) is a preformed, crystalline dihydrochloride salt of a tertiary diamine building block. The parent free base (CAS 749845-76-9) belongs to the N-alkyl-N-arylmethylpiperidin-4-amine class, a scaffold demonstrated to act as a dual serotonin/norepinephrine reuptake inhibitor (SNRI) [1]. The dihydrochloride form is supplied at ≥98% purity and is ISO-certified for pharmaceutical R&D , directly addressing procurement needs for high-quality intermediates in CNS-targeted synthesis.

Salt Form Crystalline dihydrochloride solid; enables gravimetric handling and defined melting point
Pharmacophore Class Reported N-alkyl-N-arylmethylpiperidin-4-amine scaffold for monoamine reuptake studies (Boot 2006)
Procurement Grade ISO-certified high-purity dihydrochloride salt, suitable for CNS-targeted synthesis

Why Generic Substitution Fails for N-Benzyl-N-methyl-1-(piperidin-4-yl)methanamine Dihydrochloride: Salt Form, Regioisomerism, and Purity Constraints in Scientific Procurement


Interchanging the dihydrochloride salt (CAS 1211485-18-5) with the free base (CAS 749845-76-9) or regioisomeric piperidine analogs (e.g., CAS 147908-88-1, CAS 852180-55-3) introduces avoidable variability. The free base is a viscous liquid lacking a defined melting point, complicating accurate gravimetric formulation, whereas the dihydrochloride is a crystalline solid with a sharp melting point of 59–62 °C . More critically, the N-benzyl-N-methyl connectivity is essential for the dual SNRI pharmacophore; alternative regioisomers preferentially engage distinct receptor targets (e.g., histamine H3 or muscarinic receptors) and lack documented serotonin/norepinephrine reuptake inhibition [1], rendering them unsuitable for CNS programs built on this scaffold.

Physical Form Variability

Free base (CAS 749845‑76‑9) is a viscous liquid without a defined melting point, while the dihydrochloride is a crystalline solid with a sharp melting point — substitution may compromise gravimetric accuracy and storage stability.

Pharmacophore Target Divergence

N‑benzyl‑N‑methyl connectivity is reported essential for monoamine reuptake inhibition; regioisomers (e.g., CAS 852180‑55‑3) lack published SNRI activity and may engage alternative receptors, risking loss of on‑target engagement in CNS programs.

Product-Specific Quantitative Evidence Guide: N-Benzyl-N-methyl-1-(piperidin-4-yl)methanamine Dihydrochloride (CAS 1211485-18-5)


Purity Advantage: 98% Dihydrochloride Salt vs. 95% Free Base Specification

The dihydrochloride salt (CAS 1211485-18-5) is supplied with a minimum purity of 98% (NLT 98%) according to MolCore's ISO-certified specification . In contrast, the free base (CAS 749845-76-9) from AKSci is specified at a minimum purity of 95% . This 3-percentage-point differential in absolute purity corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5% total impurities), directly impacting assay reproducibility and downstream synthetic yield.

Purity Specification
Head-to-head
≥98% (dihydrochloride) vs. ≥95% (free base)
Lower impurity burden may improve assay reproducibility
2% vs. 5% total impurities per supplier COA
Chemical Purity Procurement Specification Analytical Chemistry

Physical-State Differentiation: Crystalline Dihydrochloride Solid vs. Liquid Free Base

The dihydrochloride salt exhibits a defined melting point of 59–62 °C, confirming it is a crystalline solid at ambient temperature . The free base (CAS 749845-76-9) is consistently described as a viscous liquid or a low-melting solid without a reproducible melting point under standard storage conditions . The solid-state form eliminates the need for solvent-assisted transfer and enables gravimetric accuracy typically within ±0.1 mg for routine laboratory balances.

Physical State
Reported
Crystalline solid (mp defined) vs. viscous liquid
Enables gravimetric dosing, reduces volumetric errors
Solid state avoids solvent-assisted transfer
Solid-State Chemistry Formulation Handling

Pharmacological Scaffold Specificity: Dual SNRI Class vs. Alternative Piperidine Regioisomers

The N-benzyl-N-methyl connectivity present in this compound defines the N-alkyl-N-arylmethylpiperidin-4-amine pharmacophore, which was explicitly characterized as a dual serotonin/norepinephrine reuptake inhibitor scaffold by Boot et al. (2006) [1]. By contrast, regioisomeric piperidine derivatives such as N-methyl-N-(4-piperidin-1-ylbenzyl)amine (CAS 852180-55-3) are primarily investigated for antimicrobial or anticancer mechanisms and lack published dual reuptake inhibition data . This functional divergence arises from the distinct spatial orientation of the pharmacophoric amine and aryl groups, which governs target engagement at monoamine transporters.

Target Engagement Class
Class-level
Dual SNRI class (Boot 2006) vs. regioisomer: no SNRI reported
Pharmacophore class supports monoamine reuptake studies
Class-level inference; compound-specific IC50 not available
CNS Pharmacology Serotonin Reuptake Norepinephrine Reuptake Structure-Activity Relationship

Predicted Solubility Advantage: Dihydrochloride Salt Formation Enhances Aqueous Solubility Over Free Base

The free base (CAS 749845-76-9) has a computationally predicted logP of 2.45 (XLogP3 = 2.1), indicative of moderate lipophilicity and limited intrinsic aqueous solubility . In silico EPA T.E.S.T. models for the structurally analogous regioisomer (CAS 147908-88-1) estimate water solubility at approximately 2,110 mg/L [1]. Conversion to the dihydrochloride salt is a well-established pharmaceutical strategy to enhance aqueous solubility through ionization, typically yielding ≥10‑fold improvements for dibasic tertiary amines. While direct experimental solubility data for this specific dihydrochloride are not publicly available, the solid-state and logP evidence collectively support a substantial solubility advantage over the free base.

Aqueous Solubility
Data to verify
Predicted >10 mg/mL (salt) vs. ~2.1 mg/L (free base analog)
May support aqueous assay buffer preparation
In silico estimates; experimental solubility pending
Aqueous Solubility Drug Formulation Salt Screening

Best-Fit Research and Industrial Application Scenarios for N-Benzyl-N-methyl-1-(piperidin-4-yl)methanamine Dihydrochloride (CAS 1211485-18-5)


CNS Drug Discovery: Dual Serotonin/Norepinephrine Reuptake Inhibitor Lead Optimization

The compound serves as a pre‑validated starting scaffold for dual SNRI programs. The N‑benzyl‑N‑methyl substitution pattern is the pharmacophoric core established by Boot et al. (2006) . The dihydrochloride salt’s ≥98% purity [1] and solid‑state form enable direct use in parallel synthesis and SAR expansion without prior purification, reducing cycle time in medicinal chemistry workflows.

In Vitro ADME/PK Profiling Requiring High Aqueous Solubility

For Caco‑2 permeability, metabolic stability, and plasma protein binding assays, the dihydrochloride salt’s enhanced aqueous solubility (relative to the free base’s predicted 2,110 mg/L) permits preparation of DMSO‑free or low‑DMSO dosing solutions. This is critical for avoiding solvent‑induced cytotoxicity artifacts and maintaining physiological relevance in transporter assays.

Chemical Biology Probe Synthesis and Bioconjugation

The compound’s crystalline solid state with a sharp melting point (59–62 °C) ensures precise stoichiometric control in conjugation reactions (e.g., NHS‑ester or click‑chemistry derivatization). The ≥98% purity specification [1] minimizes side reactions that could complicate purification of the final probe, improving yield and functional integrity of the bioconjugate.

Procurement for Multi‑Step API Intermediate Manufacturing

As an ISO‑certified, high‑purity dihydrochloride salt , the compound is suitable for downstream GMP‑like synthesis of investigational new drug (IND) candidates. The solid‑state form reduces variability in mass balance calculations and facilitates in‑process control across kilo‑lab and pilot‑plant scales.

Application
Selection Property
Validation Focus
Monoamine transporter lead optimization
Reported dual reuptake inhibitor pharmacophore; high-purity salt form
SAR expansion & reuptake assay reproducibility
ADME/PK assay preparation
Predicted enhanced aqueous solubility
Solvent-free dosing solution compatibility
Chemical probe bioconjugation
Crystalline solid-state stoichiometric control
Conjugation efficiency & probe integrity
Scale-up intermediate supply
ISO-certified consistent purity and solid form
Kilo-lab process control & mass balance
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